2-Anilino-4-methylpyridine
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Overview
Description
2-Anilino-4-methylpyridine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aniline group attached to the second position of a 4-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-methylpyridine is coupled with aniline using a palladium catalyst and a boronic acid derivative. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Anilino-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Anilino-4-methylpyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal complexes, forming stable coordination compounds. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyridine
- 2-Anilino-3-methylpyridine
- 2-Anilino-5-methylpyridine
Uniqueness
2-Anilino-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
4-methyl-N-phenylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIBLXEOUTRMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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